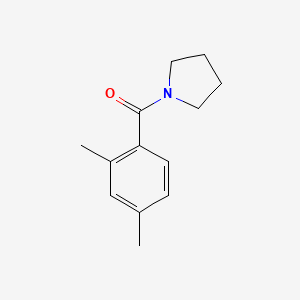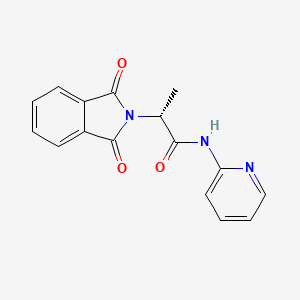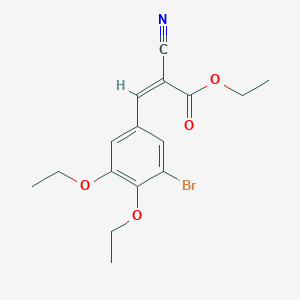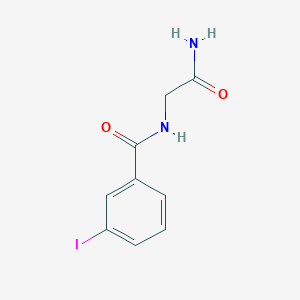
(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1950 and has been used for research purposes in recent years. DCK is structurally similar to ketamine, a well-known anesthetic drug, and has been found to have similar effects on the brain.
Wirkmechanismus
(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the transmission of signals between neurons. By blocking this receptor, this compound disrupts the normal functioning of the brain and produces its dissociative and anesthetic effects.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. This compound has also been found to have anti-inflammatory effects, which may be useful in treating a range of medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it produces similar effects to ketamine, which is a well-known anesthetic drug. This makes it a useful tool for studying the effects of dissociative anesthetics on the brain and behavior. However, one limitation of using this compound is that it is a relatively new drug, and its long-term effects on the brain and body are not well understood.
Zukünftige Richtungen
There are several future directions for research related to (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone. One area of research could be to investigate its potential as a treatment for depression and other mood disorders. Another area of research could be to study its effects on the immune system and its potential as an anti-inflammatory drug. Additionally, further research could be conducted to better understand the long-term effects of this compound on the brain and body.
Synthesemethoden
The synthesis of (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its effects on the brain and behavior. It has been found to have similar effects to ketamine, such as producing dissociative and anesthetic effects. This compound has also been found to have antidepressant and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTXPWZNRVJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)

![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-(2-bromophenyl)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7644886.png)


![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)